5-Methoxy-3-methylbenzofuran
Overview
Description
5-Methoxy-3-methylbenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-methylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxy-4-methoxyacetophenone with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalytic methods and green chemistry approaches are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-3-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Halogenated, nitrated, and sulfonated benzofuran derivatives.
Scientific Research Applications
5-Methoxy-3-methylbenzofuran has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
- 5-Methoxybenzofuran
- 3-Methylbenzofuran
- 5-Methoxy-2-methylbenzofuran
- 5-Methoxy-3-ethylbenzofuran
Comparison: 5-Methoxy-3-methylbenzofuran is unique due to the presence of both methoxy and methyl groups on the benzofuran ring. This specific substitution pattern can influence its chemical reactivity and biological activity. Compared to other similar compounds, this compound may exhibit distinct pharmacological properties and synthetic utility .
Properties
IUPAC Name |
5-methoxy-3-methyl-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-6-12-10-4-3-8(11-2)5-9(7)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSNEXVRVTXGIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30523010 | |
Record name | 5-Methoxy-3-methyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30523010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7182-30-1 | |
Record name | 5-Methoxy-3-methylbenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7182-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-3-methyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30523010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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